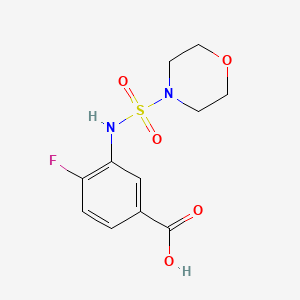![molecular formula C12H16ClNO4S B7575256 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)
3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPAA is a sulfonamide-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid is not fully understood. However, it has been suggested that 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid may inhibit the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid has also been found to inhibit the activity of various enzymes involved in DNA synthesis and protein synthesis. In addition, 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid in lab experiments is its broad spectrum of activity against cancer cells, viruses, and bacteria. Another advantage is its relative ease of synthesis. However, one limitation of using 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid in lab experiments is its potential toxicity. 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid has been found to exhibit cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid. One direction is to further investigate its mechanism of action and its potential targets in cancer cells, viruses, and bacteria. Another direction is to study the pharmacokinetics and toxicity of 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid for therapeutic use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid in humans.
Synthesemethoden
3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-chlorobenzenesulfonyl chloride and 2-amino-3-propanol in the presence of a base such as triethylamine. The resulting product is then reacted with 3-bromo-propionic acid to yield 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid. Another method involves the reaction between 4-chlorobenzenesulfonyl chloride and 2-amino-3-propanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-bromo-propanoic acid to yield 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In addition, 3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-9(2)14(8-7-12(15)16)19(17,18)11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUMKVLEVKAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7575183.png)

![2-[Butan-2-yl-[2-(2-fluorophenyl)acetyl]amino]acetic acid](/img/structure/B7575197.png)




![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)